molecular formula C7H4F3NO3 B1412902 2-Difluoromethoxy-6-fluoronicotinic acid CAS No. 1806304-75-5

2-Difluoromethoxy-6-fluoronicotinic acid

Cat. No.: B1412902
CAS No.: 1806304-75-5
M. Wt: 207.11 g/mol
InChI Key: JODZHIVCXUWVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Difluoromethoxy-6-fluoronicotinic acid is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol It is characterized by the presence of both difluoromethoxy and fluoronicotinic acid groups, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 2-Difluoromethoxy-6-fluoronicotinic acid involves several steps, typically starting with the appropriate nicotinic acid derivativeThis process can be achieved using various difluoromethylation reagents under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Difluoromethoxy-6-fluoronicotinic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Difluoromethoxy-6-fluoronicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .

Comparison with Similar Compounds

2-Difluoromethoxy-6-fluoronicotinic acid can be compared with other fluorinated nicotinic acid derivatives, such as:

Properties

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODZHIVCXUWVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Difluoromethoxy-6-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Difluoromethoxy-6-fluoronicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Difluoromethoxy-6-fluoronicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Difluoromethoxy-6-fluoronicotinic acid
Reactant of Route 5
2-Difluoromethoxy-6-fluoronicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Difluoromethoxy-6-fluoronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.